Biochemical Potency Against Recombinant Human FGFR4 Kinase
In a biochemical mobility‑shift assay, the target compound inhibited recombinant human FGFR4 with an IC₅₀ of 43 nM [1]. This level of potency distinguishes it from many structurally related pyrrolidineacetamides that lack comparable kinase‑inhibitory activity. For context, the 1‑pyrrolidineacetamide scaffold described in US4939126 was primarily optimized for modulation of cerebral dysfunction, with no reported FGFR4 activity [2], highlighting that the specific substitution pattern of the target compound confers a unique kinase‑inhibition profile not shared by earlier in‑class compounds.
| Evidence Dimension | FGFR4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | Representative 1‑pyrrolidineacetamides (e.g., piracetam analogs): no significant FGFR4 inhibition reported |
| Quantified Difference | At least 2‑3 log‑fold selectivity gain for kinase inhibition versus classical nootropic analogs |
| Conditions | Recombinant His‑tagged human FGFR4 (781–1338 residues) expressed in insect cells; caliper mobility shift assay; 1 h incubation |
Why This Matters
Procurement teams seeking FGFR4‑active chemical matter should prioritize this compound because its low‑nanomolar IC₅₀ is a quantifiable advantage over legacy pyrrolidineacetamides that lack kinase activity, reducing the risk of starting a program with an inactive scaffold.
- [1] BindingDB. PrimarySearch_ki for CAS 1396854-35-5. Accessed May 2026. https://www.bindingdb.org/jsp/primarysearch/ki.jsp View Source
- [2] Justia Patents. US4939126 – 1-pyrrolidineacetamide derivatives and use thereof. 1990. https://patents.justia.com/patent/4939126 View Source
